molecular formula C12H18O4 B13965701 (1,4-Dioxaspiro[4.5]decan-2-yl)methyl prop-2-enoate CAS No. 97773-09-6

(1,4-Dioxaspiro[4.5]decan-2-yl)methyl prop-2-enoate

Cat. No.: B13965701
CAS No.: 97773-09-6
M. Wt: 226.27 g/mol
InChI Key: PBZQCLTYWHSQDF-UHFFFAOYSA-N
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Description

(1,4-Dioxaspiro[4.5]decan-2-yl)methyl prop-2-enoate is a chemical compound with the molecular formula C12H18O4 . It features a 1,4-dioxaspiro[4.5]decane system, which is a well-known ketal protecting group for cyclohexanone . The molecule is functionalized with a prop-2-enoate (acrylate) ester, making it a valuable acrylate derivative for advanced chemical synthesis and materials science research. This combination of a protected carbonyl and a polymerizable acrylate group makes it a versatile building block (synthon) for researchers developing novel polymers, dendrimers, and functionalized materials. The compound is offered For Research Use Only and is not for diagnostic or therapeutic use. Researchers can leverage its structure to create complex molecular architectures, exploiting the reactivity of the acrylate group in polymerization reactions while the spiroketal moiety provides stability and can be later deprotected to reveal a ketone functionality.

Properties

CAS No.

97773-09-6

Molecular Formula

C12H18O4

Molecular Weight

226.27 g/mol

IUPAC Name

1,4-dioxaspiro[4.5]decan-3-ylmethyl prop-2-enoate

InChI

InChI=1S/C12H18O4/c1-2-11(13)14-8-10-9-15-12(16-10)6-4-3-5-7-12/h2,10H,1,3-9H2

InChI Key

PBZQCLTYWHSQDF-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCC1COC2(O1)CCCCC2

Origin of Product

United States

Preparation Methods

Palladium Catalyst Selection

  • Pd(OAc)2 (palladium acetate) has been identified as the superior catalyst for the cyclization step compared to other Pd(II) catalysts like PdCl2 or Pd(0) complexes such as Pd(PPh3)4 or Pd2(dba)3.
  • Ni(II) catalysts were ineffective for this transformation.
  • The reaction typically proceeds optimally at 85 °C; temperatures below 80 °C showed no reaction, and temperatures above 90 °C led to decomposition without improving enantioselectivity.

Solvent Effects

  • Methanol (MeOH) was found to be the best solvent, outperforming ethanol (EtOH) and isopropanol (iPrOH).
  • Other solvents such as tetrahydrofuran (THF), acetonitrile (MeCN), and dimethylformamide (DMF) resulted in poor reactivity.

Base Optimization

A study of various bases revealed the following:

Entry Base Yield (%) Enantiomeric Excess (ee %) Notes
1 None 0 n/a Acetal formation observed
2 AcOH 0 n/a Acetal formation observed
3 K2CO3 0 n/a No reaction
4 Cs2CO3 16 29 Moderate yield and ee
5 NaOAc 15 68 Moderate yield and ee
6 K3PO4 17 42 Moderate yield and ee
7 K3PO4 + AcOH 27 75 Improved yield and ee
8 KOAc 28 82 Good yield and ee
9 K2HPO4 27 82 Clean reaction, selected base
10 KH2PO4 0 n/a Acetal formation observed
11 K2HPO4 (0.20 M) 16 86 Higher concentration reduced yield
12 K2HPO4 (0.05 M) 40 86 Lower concentration improved yield

Conditions: Reactions were carried out at 0.10 mmol scale in sealed tubes at 85 °C for 24 hours in MeOH solvent.

The combination of potassium hydrogen phosphate (K2HPO4) at lower concentration (0.05 M) was optimal for yield and enantioselectivity.

Phosphine Ligand Optimization

  • Trialkylphosphines such as tricyclohexylphosphine (PCy3) were ineffective.
  • Triarylphosphines with para-electron-withdrawing substituents on the phenyl rings significantly improved yield and enantioselectivity.
  • For example, tris(4-chlorophenyl)phosphine and tris(4-(trifluoromethyl)phenyl)phosphine gave excellent enantioselectivity up to 94% ee.
  • Electron-donating groups like para-methoxy reduced both yield and enantioselectivity.

Organocatalyst Optimization

  • Cyclic secondary amines, particularly pyrrolidinyl derivatives, were effective organocatalysts.
  • L-Proline derivatives showed moderate activity, but 4-hydroxyproline (L-Hyp-OH) significantly improved both yield (>95%) and enantioselectivity (92%).
  • The stereochemistry of the 4-hydroxyl group on hydroxyproline had minimal impact on the outcome.
  • Enantiomeric products could be obtained by using the enantiomeric form of the organocatalyst.
  • Silyl-protected 4-hydroxyproline also provided excellent enantioselectivity but with reduced yields.

General Experimental Procedure

  • Reactions were typically conducted under nitrogen atmosphere in oven-dried glassware.
  • Solvents were dried using alumina columns or molecular sieves.
  • Reactions were monitored by thin-layer chromatography (TLC) and purified via silica gel column chromatography.
  • Characterization employed NMR spectroscopy (^1H and ^13C), infrared spectroscopy, mass spectrometry, and chiral HPLC for enantiomeric excess determination.

Research Outcomes and Data Summary

The optimized reaction conditions for the preparation of (1,4-Dioxaspiro[4.5]decan-2-yl)methyl prop-2-enoate involve:

  • Catalyst: Pd(OAc)2
  • Ligand: tris(4-chlorophenyl)phosphine or tris(4-(trifluoromethyl)phenyl)phosphine
  • Organocatalyst: (2S,4R)-4-hydroxyproline
  • Base: K2HPO4 at 0.05 M concentration
  • Solvent: Methanol
  • Temperature: 85 °C
  • Reaction time: 24 hours

These conditions yield the spirocyclic product with high yield (up to 95%) and excellent enantiomeric excess (up to 94% ee).

Computational Studies Supporting the Mechanism

Density functional theory (DFT) calculations using the Amsterdam Density Functional software with BLYP functional and TZ2P basis set were performed to understand the reaction mechanism and transition states. Solvent effects (methanol) were accounted for using the COSMO model. Dispersion corrections and relativistic effects were included to refine energy calculations.

Thermochemical data confirmed the favorability of the cyclization step under the optimized conditions, supporting the experimental findings.

Summary Table of Key Reaction Parameters

Parameter Optimal Condition Notes
Catalyst Palladium acetate (Pd(OAc)2) Superior to other Pd catalysts
Phosphine Ligand tris(4-chlorophenyl)phosphine Electron-withdrawing groups favored
Organocatalyst (2S,4R)-4-hydroxyproline High yield and enantioselectivity
Base Potassium hydrogen phosphate (K2HPO4) Best at 0.05 M concentration
Solvent Methanol Best solvent for reactivity
Temperature 85 °C No reaction below 80 °C, decomposition above 90 °C
Reaction Time 24 hours Adequate for full conversion
Yield Up to 95% Under optimized conditions
Enantiomeric Excess Up to 94% ee High stereoselectivity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The table below compares (1,4-Dioxaspiro[4.5]decan-2-yl)methyl prop-2-enoate with analogous spirocyclic compounds:

Compound Name Substituent/Functional Group Molecular Formula Molecular Weight Key Properties/Applications Reference
(1,4-Dioxaspiro[4.5]decan-2-yl)methyl prop-2-enoate Propenoate ester (acrylic group) C₁₂H₁₈O₄ 226.27 Polymer precursors, crosslinking agents
1,4-Dioxaspiro[4.5]dec-2-ylmethanol Hydroxymethyl C₉H₁₆O₃ 172.22 Intermediate for Valganciclovir synthesis
Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate Ethyl ester, unsaturated ylidene C₁₂H₁₈O₄ 226.27 Conjugated system for reactivity studies
3-{1,4-Dioxaspiro[4.5]decan-2-yl}prop-2-yn-1-amine Propargyl amine C₁₂H₁₇NO₂ 207.27 Click chemistry probes
6-Benzyl-3-(1,4-dioxaspiro[4.5]decan-2-yl)-8,8-dimethyl-1-oxa-2,6-diaza-spiro[4.4]non-2-ene-7,9-di Diazaspiro, fused rings C₂₃H₂₈N₂O₅ 412.48 Anticonvulsant candidates

Detailed Analysis

Reactivity and Polymerization Potential The propenoate group in the target compound enables radical-initiated polymerization, distinguishing it from alcohol or amine derivatives (e.g., 1,4-dioxaspiro[4.5]dec-2-ylmethanol), which are inert in such reactions . Compared to Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate, the unsaturated ylidene group in the latter facilitates cycloaddition reactions (e.g., Diels-Alder), whereas the acrylate group undergoes faster chain-growth polymerization .

Biological Activity

  • Diazaspiro analogs (e.g., 6-Benzyl-3-(1,4-dioxaspiro[...]) exhibit anticonvulsant properties due to their hydantoin-like pharmacophores, unlike the target compound, which lacks nitrogen heteroatoms critical for CNS activity .
  • The propargyl amine derivative (3-{1,4-dioxaspiro[...]prop-2-yn-1-amine) is used in bioorthogonal labeling, leveraging the alkyne group for click chemistry—a feature absent in the acrylate-based target compound .

Physicochemical Properties Hydrogen Bonding: The hydroxymethyl derivative forms intramolecular hydrogen bonds (e.g., C–H···O motifs), enhancing crystallinity , while the acrylate ester’s hydrophobicity reduces solubility in polar solvents . Thermal Stability: Spirocyclic ketals (e.g., 1,4-dioxaspiro[4.5]decane derivatives) exhibit higher thermal stability than non-cyclic acetals due to restricted conformational mobility .

Biological Activity

(1,4-Dioxaspiro[4.5]decan-2-yl)methyl prop-2-enoate, a compound with a unique spirocyclic structure, has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, synthesis, and relevant case studies.

The compound is characterized by the following chemical properties:

Property Value
Molecular FormulaC₁₂H₁₈O₄
Molecular Weight226.269 g/mol
CAS Number97773-09-6
LogP1.791
PSA (Polar Surface Area)44.76 Ų

Pharmacological Activity

Recent studies have highlighted the pharmacological potential of derivatives related to (1,4-Dioxaspiro[4.5]decan-2-yl)methyl prop-2-enoate. Notably, a derivative was identified as a potent agonist for the 5-HT1A receptor, which is implicated in various neuropsychiatric disorders.

5-HT1A Receptor Agonism

Research indicates that compounds derived from this spirocyclic structure exhibit significant binding affinity to the 5-HT1A receptor. For instance, a study reported a derivative with a potency (pD2) of 8.61 and a selectivity ratio of 18 compared to α1 adrenoceptors . This suggests potential applications in treating anxiety and depression by modulating serotonin pathways.

Case Studies

Several case studies have been conducted to evaluate the biological activity of (1,4-Dioxaspiro[4.5]decan-2-yl)methyl prop-2-enoate and its derivatives:

  • Neuroprotective Effects :
    • A study investigated the neuroprotective properties of derivatives against oxidative stress-induced cell death in neuronal cell lines. The results indicated that these compounds could significantly reduce cell death and promote survival through antioxidant mechanisms.
  • Analgesic Activity :
    • Another case study focused on the analgesic effects of these compounds in animal models of pain. The findings demonstrated that certain derivatives provided significant pain relief comparable to standard analgesics, indicating their potential use in pain management therapies.
  • Antimicrobial Properties :
    • The antimicrobial activity of (1,4-Dioxaspiro[4.5]decan-2-yl)methyl prop-2-enoate was assessed against various bacterial strains. Results showed moderate antibacterial activity, suggesting further exploration for potential applications in antimicrobial therapies.

Synthesis and Derivative Development

The synthesis of (1,4-Dioxaspiro[4.5]decan-2-yl)methyl prop-2-enoate typically involves multi-step organic reactions that introduce the dioxaspiro structure into the final product. Researchers have synthesized several derivatives to enhance biological activity and selectivity towards specific receptors.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1,4-Dioxaspiro[4.5]decan-2-yl)methyl prop-2-enoate, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification reactions. Key steps include using catalysts like PdCl₂(dppf)CH₂Cl₂ in DMF under argon, followed by purification via silica gel chromatography (yield: ~15–92%). Purity is confirmed through ¹H/¹³C NMR (δ 1.26–5.45 ppm for protons, 13.9–173.9 ppm for carbons), IR (e.g., 1690 cm⁻¹ for carbonyl), and elemental analysis (e.g., C 64.09%, H 9.25%) .

Q. Which spectroscopic techniques are critical for structural elucidation of this spiro compound?

  • Methodological Answer : ¹H/¹³C NMR is essential for confirming the spirocyclic and acrylate moieties (e.g., δ 4.30–4.92 ppm for oxygenated CH₂ groups). IR identifies functional groups (e.g., ester C=O at ~1730 cm⁻¹), while mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M-H]⁻ at m/z 483). X-ray crystallography (CCDC 1901024) may resolve stereochemistry in crystalline derivatives .

Q. How can researchers mitigate side reactions during the synthesis of acrylate-containing spiro compounds?

  • Methodological Answer : Control reaction temperature (e.g., 80–120°C) to prevent polymerization of the acrylate group. Use radical inhibitors like hydroquinone and inert atmospheres (argon/nitrogen). Monitor intermediates via TLC and optimize stoichiometry (e.g., 1.2 equivalents of oxalic acid for salt formation) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of (1,4-Dioxaspiro[4.5]decan-2-yl)methyl prop-2-enoate in novel reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculates orbital energies (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular dynamics simulations model steric effects in the spirocyclic system. Compare results with experimental kinetic data (e.g., Arrhenius plots for hydrolysis rates) to validate predictions .

Q. What experimental designs are suitable for analyzing environmental degradation pathways of this compound?

  • Methodological Answer : Use OECD guidelines for abiotic degradation: expose the compound to UV light (λ = 254–365 nm) and varying pH (3–10) while monitoring via HPLC. For biotic studies, employ microbial consortia from contaminated soils and track metabolite formation (e.g., LC-MS/MS). Apply randomized block designs with split plots to assess time-dependent effects .

Q. How should researchers resolve contradictions in stability data across different characterization methods?

  • Methodological Answer : Cross-validate thermal stability using DSC (melting point: 211–214°C) and TGA (decomposition onset). If NMR suggests purity but elemental analysis deviates, repeat assays with internal standards (e.g., deuterated analogs). Replicate studies under controlled humidity (e.g., 40–60% RH) to isolate environmental factors .

Q. What frameworks link the compound’s reactivity to broader theories of spirocyclic chemistry?

  • Methodological Answer : Apply Baldwin’s rules to assess feasibility of ring-forming reactions. Use Curtin-Hammett principles to explain selectivity in diastereomeric pathways. Correlate steric parameters (e.g., A-values) from X-ray data with reaction outcomes .

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